molecular formula C14H15N3O4S B4013031 4-{methyl[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}butanoic acid

4-{methyl[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}butanoic acid

Cat. No. B4013031
M. Wt: 321.35 g/mol
InChI Key: HAWZIXNFDMGQCJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step processes including nitro reduction, carbonyl reduction, cyclization, and ring-opening reactions. A method noted for its low cost and mild reaction conditions suitable for industrial scale involves starting with precursors like 3-(3-nitro benzoyl) propionate ether, leading to key intermediates for further chemical modifications (Yuan Guo-qing, 2013).

Molecular Structure Analysis

Molecular structure characterization is vital for understanding the compound's properties and reactivity. Studies on similar compounds emphasize the role of hydrogen bonding in defining the structure, where molecules are linked through various hydrogen bonds forming complex sheets or chains, indicative of polarized molecular-electronic structures (J. Portilla et al., 2007).

Chemical Reactions and Properties

Reactivity patterns, such as ring opening to produce intermediate species that further react with nucleophiles to form esters or amides, are common in the synthesis of compounds with similar backbones. The presence of nitro groups and thiazole rings influences the reactivity, facilitating the formation of diverse structural analogs through nucleophilic substitution and cyclization reactions (D. A. Androsov, D. Neckers, 2007).

Physical Properties Analysis

The physical properties, including crystallization behavior, can be influenced by the compound's molecular structure, particularly the presence of hydrogen bonds. For instance, compounds with hydrogen-bonded chains or sheets exhibit specific crystalline forms, which can be crucial for their application in materials science (J. Portilla et al., 2007).

Chemical Properties Analysis

The chemical properties of 4-{methyl[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}butanoic acid and related compounds are significantly determined by their functional groups. The presence of nitro, amino, and thiazole groups contribute to their reactivity, facilitating various chemical transformations critical for synthesizing derivatives with potential biological activity or material applications. The specific reactions and properties are guided by the compound's electronic structure and intermolecular interactions, highlighting the importance of detailed molecular characterization for predicting reactivity patterns (V. P. M. Rahman et al., 2005).

properties

IUPAC Name

4-[methyl-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4S/c1-16(7-3-6-13(18)19)14-15-12(9-22-14)10-4-2-5-11(8-10)17(20)21/h2,4-5,8-9H,3,6-7H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAWZIXNFDMGQCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCC(=O)O)C1=NC(=CS1)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-{methyl[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}butanoic acid
Reactant of Route 2
4-{methyl[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}butanoic acid
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4-{methyl[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}butanoic acid
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4-{methyl[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}butanoic acid
Reactant of Route 5
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4-{methyl[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}butanoic acid
Reactant of Route 6
4-{methyl[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}butanoic acid

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